Stereospecific Glycosaminoglycan Priming: β-L-Xyloside Shows Complete Loss of Function vs. β-D-Xyloside in Transformed Cell Growth Inhibition
The β-L-xylopyranoside conjugate 2-(6-hydroxynaphthyl)-O-β-L-xylopyranoside produces no growth inhibition of transformed cells, in contrast to its β-D-enantiomer, which achieves total growth arrest of transformed cells at 0.15–0.20 mM [1]. The L-isomer does not prime glycosaminoglycan (GAG) synthesis at all, while the D-isomer primes both heparan sulfate and chondroitin/dermatan sulfate chains [1]. Normal cells show ≤50% inhibition under the same D-xyloside treatment, demonstrating selective antiproliferative activity that is entirely absent in the L-isomer [1]. This represents a binary functional difference attributable solely to stereochemistry at the anomeric xylose moiety.
| Evidence Dimension | Growth inhibition of transformed cells via GAG chain priming |
|---|---|
| Target Compound Data | 2-(6-hydroxynaphthyl)-O-β-L-xylopyranoside: No inhibition of growth observed; does not prime GAG synthesis at any detectable level |
| Comparator Or Baseline | 2-(6-hydroxynaphthyl)-O-β-D-xylopyranoside: Total growth arrest of transformed cells at 0.15–0.20 mM; normal cells ≤50% inhibited at same concentration range |
| Quantified Difference | Complete abolition of activity (100% loss of growth inhibition and GAG priming) for the L-isomer compared to the D-isomer |
| Conditions | In vitro cell culture assay; transformed vs. normal cell lines; xyloside concentration range 0.15–0.20 mM |
Why This Matters
For researchers studying proteoglycan biology or developing antiproliferative xylosides, β-L-xylopyranoside provides an essential negative-control stereoisomer with zero background GAG-priming activity.
- [1] Manzoni, M.; et al. Heparan/Chondroitin/Dermatan Sulfate Primer 2-(6-Hydroxynaphthyl)-O-β-D-xylopyranoside Preferentially Inhibits Growth of Transformed Cells. Cancer Res. 1998, 58 (6), 1230–1235. View Source
